1-[(1S,2S)-2-methylcyclopropyl]ethanone
Description
Properties
IUPAC Name |
1-[(1S,2S)-2-methylcyclopropyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-4-3-6(4)5(2)7/h4,6H,3H2,1-2H3/t4-,6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEAGYCTZLEZON-NJGYIYPDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]1C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1S,2S)-2-methylcyclopropyl]ethanone typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2-methylcyclopropylcarbinol with an oxidizing agent to yield the desired ethanone. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly oxidizing agents and solvents is also a consideration in industrial production to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-[(1S,2S)-2-methylcyclopropyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethanones depending on the nucleophile used.
Scientific Research Applications
1-[(1S,2S)-2-methylcyclopropyl]ethanone has found applications in several fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-[(1S,2S)-2-methylcyclopropyl]ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include the modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-[(1S,2S)-2-methylcyclopropyl]ethanone with structurally analogous compounds, highlighting differences in substituents, stereochemistry, and physicochemical properties.
Structural and Functional Group Analysis
- Cyclopropane vs. Cyclopentane Backbone: The cyclopropane ring in this compound introduces significant ring strain (~27 kcal/mol), enhancing reactivity compared to the less strained cyclopentane derivative (1-(2-methylcyclopentyl)ethanone) . This strain facilitates ring-opening reactions, useful in synthesizing complex molecules.
- Stereochemical Effects: The (1S,2S) configuration of the target compound contrasts with the (1R,2R) isomer of 1-[(1R,2R)-2-phenylcyclopropyl]ethanone . Stereochemistry influences intermolecular interactions, such as binding affinity in chiral environments or crystallization behavior.
- Hydrophobic vs. Polar Groups: The hydroxymethyl-substituted cyclopropane in exhibits higher solubility in polar solvents compared to the methyl-substituted target compound .
Physicochemical and Application Differences
Biological Relevance : Furopelargone B () demonstrates the role of fused heterocycles (e.g., furan) in bioactivity, whereas the target compound’s simpler structure may prioritize synthetic utility .
Biological Activity
1-[(1S,2S)-2-methylcyclopropyl]ethanone, also known as a cyclopropyl ketone, has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a cyclopropyl moiety attached to an ethanone functional group. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.
The compound is classified under ketones, specifically featuring a cyclopropyl group which contributes to its reactivity and interaction with biological targets. Its molecular formula is with a CAS number of 36224-04-1.
Biological Activity Overview
Research into the biological activities of this compound has revealed several pharmacological properties, including:
- Antimicrobial Activity : Studies indicate that derivatives of cyclopropyl ketones exhibit significant antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes and inhibition of key enzymatic pathways.
- Antitumor Effects : Preliminary investigations suggest that this compound may influence cancer cell proliferation and apoptosis, making it a candidate for further research in oncology.
- Neurological Implications : There is emerging evidence that cyclopropyl ketones may interact with neurotransmitter systems, potentially offering neuroprotective effects.
Antimicrobial Activity
In a study evaluating various cyclopropyl derivatives, it was found that this compound exhibited notable antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Cyclopropyl derivative A | 16 | Escherichia coli |
Antitumor Activity
A series of experiments conducted on various cancer cell lines demonstrated that this compound inhibited cell growth in a dose-dependent manner. The following table summarizes the IC50 values obtained from cytotoxicity assays:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
Neurological Studies
Research focusing on the neuropharmacological effects has shown potential interactions with GABAergic pathways. In vitro studies indicated that the compound enhances GABA receptor activity, suggesting anxiolytic properties.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial involving the application of this compound in topical formulations demonstrated effective treatment of localized skin infections caused by resistant strains of Staphylococcus aureus.
- Case Study on Cancer Treatment : An experimental model using mice implanted with human tumor cells showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups.
Q & A
Basic: What synthetic strategies are employed to achieve the stereoselective synthesis of 1-[(1S,2S)-2-methylcyclopropyl]ethanone?
Methodological Answer:
Stereoselective synthesis of this compound typically involves cyclopropanation reactions. A common approach is the Simmons-Smith reaction , where a zinc-copper couple reacts with diiodomethane and a chiral alkene precursor. To achieve the (1S,2S) configuration, chiral auxiliaries or catalysts (e.g., Evans’ oxazolidinones) can direct stereochemistry during cyclopropane ring formation. Post-synthesis, purification via chiral HPLC or recrystallization ensures enantiomeric purity. Characterization with NMR (e.g., NOESY for spatial proximity analysis) and polarimetry confirms stereochemical integrity .
Basic: Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?
Methodological Answer:
Key techniques include:
- 1H and 13C NMR : Assigns proton environments (e.g., cyclopropane ring protons at δ 0.8–1.5 ppm) and carbon connectivity.
- Mass Spectrometry (MS) : Electron ionization (EI-MS) confirms molecular weight (C6H10O, MW 114.14) and fragmentation patterns (e.g., loss of CO from the ketone group).
- IR Spectroscopy : Identifies carbonyl stretching (~1700 cm⁻¹).
- X-ray Crystallography (if crystalline): Resolves absolute stereochemistry. For example, cyclopropane ring angles (e.g., 60° bond strain) and substituent orientations are validated .
Advanced: How can molecular docking studies predict the enzyme inhibitory potential of this compound?
Methodological Answer:
Using tools like AutoDock Vina or Schrödinger Suite , researchers model interactions between the compound and target enzymes (e.g., cytochrome P450). Steps include:
Protein Preparation : Optimize enzyme structure (PDB ID) via protonation and energy minimization.
Ligand Docking : Simulate binding conformations, prioritizing the cyclopropane ring’s steric effects and ketone’s hydrogen-bonding capacity.
Binding Affinity Analysis : Compare ΔG values with known inhibitors. For instance, the compound’s rigid cyclopropane may enhance binding specificity over flexible analogs .
Advanced: What are the challenges in ensuring enantiomeric purity during large-scale synthesis, and how can they be addressed methodologically?
Methodological Answer:
Challenges include racemization during reaction steps and scalability of chiral separations. Solutions:
- Asymmetric Catalysis : Use chiral catalysts (e.g., Rhodium-BINAP complexes) to favor (1S,2S) formation.
- Kinetic Resolution : Enzymatic or chemical methods selectively degrade undesired enantiomers.
- Continuous Chromatography : Simulated moving bed (SMB) systems enable high-throughput chiral separations. Purity is monitored via chiral GC-MS or circular dichroism (CD) .
Basic: What are the known physicochemical properties of this compound, and how are they determined experimentally?
Methodological Answer:
| Property | Method | Typical Value |
|---|---|---|
| Melting Point | Differential Scanning Calorimetry (DSC) | ~45–50°C (varies with purity) |
| LogP | Shake-flask/HPLC | ~1.2 (indicative of moderate lipophilicity) |
| Solubility | UV-Vis in buffer systems | Low aqueous solubility (<1 mg/mL) |
| Boiling Point | Gas Chromatography (GC) | ~180–190°C at 760 mmHg |
These are derived experimentally, with GC and DSC calibrated against standards .
Advanced: How do structural modifications on the cyclopropane ring affect the compound’s reactivity and biological activity?
Methodological Answer:
Modifications (e.g., substituent size, stereochemistry) alter ring strain and electronic effects :
- Methyl Group Position : The (2S)-methyl group increases steric hindrance, potentially reducing metabolic degradation compared to non-substituted analogs.
- Fluorine Substitution (hypothetical): Introducing electronegative groups could enhance binding to polar enzyme pockets.
Comparative studies using SAR (Structure-Activity Relationship) models and kinetic assays quantify these effects. For example, analogs with bulkier substituents show reduced CYP3A4 inhibition but improved plasma stability .
Advanced: How can researchers resolve contradictions in spectral data interpretations for this compound?
Methodological Answer:
Contradictions (e.g., variable NMR shifts) arise from solvent effects or impurity interference. Mitigation strategies:
Standardized Protocols : Use deuterated solvents (e.g., CDCl3) and internal standards (TMS).
2D NMR Techniques : HSQC and HMBC resolve overlapping signals.
Cross-Validation : Compare with computational predictions (e.g., DFT-based NMR chemical shift calculations).
Collaborative Databases : Reference spectral libraries like NIST Chemistry WebBook for consensus data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
